molecular formula C13H11F3N2O2 B608702 Luvadaxistat CAS No. 1425511-32-5

Luvadaxistat

Katalognummer: B608702
CAS-Nummer: 1425511-32-5
Molekulargewicht: 284.23 g/mol
InChI-Schlüssel: QBQMUMMSYHUDFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Luvadaxistat, auch bekannt als TAK-831, ist ein neuartiger, hochpotenter und selektiver Inhibitor der D-Aminosäureoxidase. Diese Verbindung wurde entwickelt, um die Spiegel von D-Serin, einem Co-Agonisten des N-Methyl-D-Aspartat-Rezeptors, im Gehirn, Plasma und Liquor cerebrospinalis zu erhöhen. This compound wird in erster Linie auf seine potenziellen therapeutischen Wirkungen bei der Behandlung kognitiver Beeinträchtigungen im Zusammenhang mit Schizophrenie und Friedrich-Ataxie untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Luvadaxistat umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch zur Deckung des Bedarfs für klinische Studien und potenzielle therapeutische Anwendungen hochskaliert. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Luvadaxistat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Cognitive Impairment Associated with Schizophrenia

Luvadaxistat has been primarily evaluated for its effects on cognitive impairment associated with schizophrenia. The INTERACT study , a Phase II randomized, placebo-controlled trial, aimed to assess the efficacy and safety of this compound in patients with persistent negative symptoms of schizophrenia.

  • Primary Endpoint : The study did not demonstrate a significant improvement in negative symptoms as measured by the Positive and Negative Syndrome Scale-Negative Symptom Factor Score (PANSS NSFS) across any dosing group compared to placebo .
  • Secondary Endpoints : However, significant improvements were noted in cognitive assessment scores:
    • Brief Assessment of Cognition in Schizophrenia (BACS) : this compound 50 mg showed a nominally significant improvement (p = 0.031).
    • Schizophrenia Cognition Rating Scale (SCoRS) : Improvements were also observed (p = 0.011) for cognitive function with the same dosage .

The results suggest that while this compound may not effectively address negative symptoms, it holds promise for enhancing cognitive performance in schizophrenia patients.

Neurophysiological Outcomes

Further investigations into neurophysiological outcomes revealed that this compound significantly improved mismatch negativity (MMN), an event-related potential linked to auditory processing and cognitive function. The changes in MMN amplitude were statistically significant for the 50 mg dose compared to placebo .

Applications in Friedreich Ataxia

This compound has also been explored for its potential benefits in treating Friedreich ataxia, a rare genetic disorder characterized by progressive neurodegeneration and cardiomyopathy. A Phase II study evaluated its efficacy and safety:

  • Study Design : Patients were randomized to receive either placebo or this compound at doses of 75 mg or 300 mg twice daily over 12 weeks.
  • Primary Endpoint : The primary measure was the change from baseline on the nine-hole peg test (9-HPT), assessing manual dexterity .
  • Results : The study found no statistically significant differences between the treatment groups and placebo regarding improvements in upper extremity function .

Despite being well tolerated with mild adverse events reported, this compound did not demonstrate efficacy for this condition.

Summary of Clinical Findings

StudyConditionPrimary EndpointResultsSecondary EndpointsFindings
INTERACTSchizophreniaPANSS NSFSNo significant improvementBACSSignificant improvement (p = 0.031)
INTERACTSchizophreniaPANSS NSFSNo significant improvementSCoRSSignificant improvement (p = 0.011)
Friedreich Ataxia StudyFriedreich Ataxia9-HPTNo significant difference from placebo-Safe and well tolerated

Wirkmechanismus

Luvadaxistat exerts its effects by inhibiting D-amino acid oxidase, an enzyme responsible for the oxidative deamination of D-serine. By inhibiting this enzyme, this compound increases the levels of D-serine, which acts as a co-agonist at the N-methyl-D-aspartate receptor. This enhances the activation of these receptors, leading to improved synaptic plasticity and cognitive function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Luvadaxistat

This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für die D-Aminosäureoxidase. Diese Spezifität ermöglicht eine gezielte Modulation der D-Serinspiegel, ohne andere Signalwege zu beeinflussen, was es zu einem vielversprechenden Kandidaten für die Behandlung kognitiver Beeinträchtigungen bei neuropsychiatrischen Störungen macht .

Biologische Aktivität

Luvadaxistat, also known as TAK-831 or NBI-1065844, is an investigational compound that acts as a selective inhibitor of D-amino acid oxidase (DAAO). This enzyme is responsible for the metabolism of D-serine, a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors. The modulation of NMDA receptor activity is particularly relevant in the context of schizophrenia, where NMDA receptor hypofunction is implicated in cognitive deficits and negative symptoms. This article reviews the biological activity of this compound, focusing on its effects on cognition, synaptic plasticity, and clinical outcomes based on recent studies.

This compound inhibits DAAO, leading to increased levels of D-serine in the brain and peripheral tissues. This elevation enhances NMDA receptor activation, which is crucial for synaptic plasticity and cognitive functions. The following table summarizes the key aspects of this compound's mechanism:

Aspect Detail
Target D-amino acid oxidase (DAAO)
Substrate D-serine
Effect Increases D-serine levels, enhancing NMDA receptor function
Clinical Relevance Potential treatment for cognitive impairment in schizophrenia

Preclinical Studies

In preclinical models, this compound has demonstrated significant efficacy in improving cognitive functions related to schizophrenia. Notably, studies have shown that chronic administration leads to enhanced synaptic plasticity as evidenced by long-term potentiation (LTP) changes. Key findings from animal studies include:

  • Increased D-serine Levels : this compound administration resulted in significant increases in D-serine levels in rodent brains, plasma, and cerebrospinal fluid .
  • Cognitive Improvement : In various behavioral tests, including those assessing associative learning and social interaction, this compound improved performance deficits associated with cognitive impairments .
  • Synaptic Plasticity Modulation : Electrophysiological recordings indicated enhanced synaptic transmission and LTP following treatment with this compound .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in humans:

  • INTERACT Study : This Phase 2 trial demonstrated statistically significant improvements in cognitive measures using the Brief Assessment of Cognition in Schizophrenia (BACS) and the Schizophrenia Cognition Rating Scale (SCoRS) with a 50 mg dose of this compound .
  • ERUDITE Study : A subsequent Phase 2 trial failed to replicate the cognitive improvements seen in INTERACT due to variability in cognitive measures across subjects. However, it did assess several biomarkers related to NMDA receptor function .

Summary of Clinical Findings

Study Dose (mg) Cognitive Measures Outcome
INTERACT50BACS, SCoRSStatistically significant improvement
ERUDITE50 & 500Eyeblink Conditioning (EBC), MMNNo significant effect on EBC; nominally significant MMN improvement

Case Studies

Recent case studies have highlighted individual responses to this compound treatment:

  • In one case study involving a patient with schizophrenia, treatment with this compound led to noticeable improvements in social cognition and reduced negative symptoms over an eight-day period .
  • Another patient demonstrated increased D-serine levels but did not show corresponding cognitive improvements on standardized tests, underscoring the variability in patient responses .

Eigenschaften

CAS-Nummer

1425511-32-5

Molekularformel

C13H11F3N2O2

Molekulargewicht

284.23 g/mol

IUPAC-Name

6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-dihydropyridazine-3,4-dione

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20)

InChI-Schlüssel

QBQMUMMSYHUDFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F

Kanonische SMILES

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Prepared by the same method as for 4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one (Example 1) from (E)-3,4-bis(benzyloxy)-6-(4-(trifluoromethyl)styryl)pyridazine (Intermediate 44) except that the product was recrystallised from a mixture of heptane and ethyl acetate.
Name
4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luvadaxistat
Reactant of Route 2
Luvadaxistat
Reactant of Route 3
Luvadaxistat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.